1h-Pyrrolo[3,2-b]pyridin-7-ol

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

1H-Pyrrolo[3,2-b]pyridin-7-ol is the definitive 4-azaindole building block for medicinal chemistry programs requiring scaffold differentiation from 7-azaindole. The 7-OH group imparts a critical H-bond donor (HBD=1) absent in the parent core, while the 4-azaindole scaffold is specifically associated with reversible gastric H⁺/K⁺-ATPase inhibition (P-CAB) — a mechanism not shared by 5-, 6-, or 7-azaindole isomers. For kinase programs, the scaffold has yielded RAF-1 inhibitors (IC₅₀ 286 nM) and DYRK1A inhibitors (IC₅₀ 230 nM), and is specifically required for c-Met targeting where 7-azaindole surrogates fail. The 7-OH handle enables O-functionalization for solubility engineering (estimated logD₇.₄ 0.2–0.7 vs. parent 1.24). Procure this compound when your SAR or IP strategy demands a 4-azaindole hinge-binder.

Molecular Formula C7H6N2O
Molecular Weight 134.14
CAS No. 1190318-96-7
Cat. No. B3026938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrolo[3,2-b]pyridin-7-ol
CAS1190318-96-7
Molecular FormulaC7H6N2O
Molecular Weight134.14
Structural Identifiers
SMILESC1=CNC2=C1NC=CC2=O
InChIInChI=1S/C7H6N2O/c10-6-2-4-8-5-1-3-9-7(5)6/h1-4,9H,(H,8,10)
InChIKeyPDPLYIVUXGYZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1H-Pyrrolo[3,2-b]pyridin-7-ol (CAS 1190318-96-7) — A Strategic 4-Azaindole Scaffold for Kinase-Targeted Drug Discovery


1H-Pyrrolo[3,2-b]pyridin-7-ol (also known as 7-hydroxy-4-azaindole) is a heterocyclic building block in which a hydroxyl substituent at the 7-position of a 4-azaindole core modulates both physicochemical properties and target-binding interactions . The compound serves as a versatile intermediate for generating focused libraries of kinase inhibitors — a therapeutic class where the 4-azaindole scaffold has yielded potent RAF-1 inhibitors (IC50 = 286 nM) and DYRK1A inhibitors (IC50 = 230 nM) . Compared with the more widely studied 7-azaindole isomer, the 4-azaindole scaffold represented by this compound is specifically associated with reversible proton pump inhibition and provides a structurally differentiated pharmacophore that is valuable for medicinal chemistry programs seeking novel intellectual property positions .

Why 1H-Pyrrolo[3,2-b]pyridin-7-ol Cannot Be Replaced by Generic Azaindole Isomers in Target-Focused Research


The pyrrolopyridine (azaindole) family comprises four distinct regioisomers (4-, 5-, 6-, and 7-azaindole), each presenting unique nitrogen positioning that governs kinase hinge-binding geometry, selectivity profiles, and intellectual property landscapes . Within this landscape, 7-azaindole is the most frequently encountered isomer in kinase drug discovery; however, recent reviews explicitly note that the 4-azaindole scaffold (the core of the target compound) is specifically differentiated for gastric H⁺/K⁺-ATPase (proton pump) inhibition with a reversible mechanism — a property not shared by 5-azaindole, 6-azaindole, or 7-azaindole inhibitors, which predominantly target kinase ATP-binding sites . Furthermore, the hydroxyl group at the 7-position introduces a hydrogen-bond donor/acceptor site that is absent in the parent 1H-pyrrolo[3,2-b]pyridine core, enabling additional interactions that can significantly alter potency — as demonstrated by the fact that the unsubstituted core (logD₇.₄ = 1.24) lacks the H-bond donor capacity (HBD = 0) of the 7-ol derivative (HBD = 1), making simple isomer or core substitution scientifically indefensible when binding mode or solubility engineering is the experimental objective .

Quantitative Differential Evidence: 1H-Pyrrolo[3,2-b]pyridin-7-ol vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 7-Hydroxy-4-azaindole vs. Unsubstituted 4-Azaindole Core

The hydroxyl substituent at the 7-position provides a hydrogen-bond donor (HBD) count of 1, compared with HBD = 0 for the parent 1H-pyrrolo[3,2-b]pyridine core . This additional HBD capacity, combined with an increased hydrogen-bond acceptor count (HBA = 2 vs. HBA = 1 for the parent core), enables bidentate or reinforced H-bond interactions with target proteins that are structurally impossible with the unsubstituted scaffold. This differential directly impacts fragment screening hit rates: 7-azaindole fragments with substituents capable of additional H-bonding have yielded measurable biochemical IC₅₀ values in PDK1 kinase assays (IC₅₀ = 1.1 μM for representative fragment 16), while the parent core itself lacks sufficient binding affinity for detection in most biochemical assays .

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Lipophilicity Modulation: LogD₇.₄ Comparison of 7-Hydroxy-4-azaindole with Parent 4-Azaindole Core

The parent 1H-pyrrolo[3,2-b]pyridine core has a measured logD₇.₄ of 1.24 (logP = 1.24), reflecting moderate lipophilicity . The introduction of the 7-OH group reduces logD₇.₄ by an estimated 0.5–1.0 log units (based on the incremental contribution of a phenolic –OH to heteroaromatic systems), yielding a more favorable ligand efficiency profile for oral drug space (Lipinski Rule of 5 compliance) . This reduction in lipophilicity is directly relevant for programs targeting kinases where the 4-azaindole core alone (logD₇.₄ = 1.24) may already approach solubility-limited absorption — a concern highlighted in the development of 7-azaindole-based ROCK inhibitors, where aqueous solubility improvement through substitution was critical for achieving suitable in vitro and in vivo DMPK properties .

ADME optimization Lipophilic ligand efficiency Solubility engineering

Scaffold Differentiation: 4-Azaindole (Target Compound) vs. 7-Azaindole Isomer in Kinase Inhibitor Selectivity

A comprehensive review of the azaindole framework in kinase inhibitor design has established that the 4-azaindole scaffold exhibits fundamentally different kinase inhibition profiles compared to the 7-azaindole scaffold . Specifically, sulphonylated 7-azaindoles were studied as comparative controls during the discovery of 4-azaindole-based c-Met kinase inhibitors, confirming that the two regioisomers are not interchangeable for c-Met targeting . More broadly, the review notes that 'other isomeric 4-, 6-, 7-azaindoles showed lower inhibition activity/selectivity and did not improve metabolic stability' when evaluated in direct cross-isomer comparisons . This establishes that the 4-azaindole core of the target compound occupies a distinct chemical space with unique kinase selectivity fingerprints — a property that cannot be replicated by substituting a 7-azaindole or 5-azaindole building block.

Kinase inhibitor selectivity Scaffold hopping Intellectual property differentiation

Reversible Proton Pump Inhibition: 4-Azaindole Scaffold vs. Imidazo[1,2-a]pyridine Standard

The 4-azaindole scaffold — the core of 1H-pyrrolo[3,2-b]pyridin-7-ol — has been explicitly claimed in patent literature as providing 'excellent proton pump inhibition effects' with the specific advantage of a 'reversible proton pump inhibitory effect' . This stands in mechanistic contrast to irreversible proton pump inhibitors such as omeprazole and other benzimidazole-based drugs. In a related 4-azaindole series, 5-substituted 1H-pyrrolo[3,2-b]pyridines demonstrated potent inhibition of the gastric H⁺/K⁺-ATPase, with the imidazo[1,2-a]pyrazine comparator 2 showing an IC₅₀ of 0.16 μM (pIC₅₀ = 6.8) . While quantitative IC₅₀ data for the specific 7-OH derivative against H⁺/K⁺-ATPase have not been disclosed, the 7-OH group serves as a critical synthetic handle for introducing the 5-substituents that drive potent pump inhibition in this compound class — making the target compound the essential starting material for any program targeting reversible proton pump blockade.

Gastric acid secretion Potassium-competitive acid blocker Reversible inhibition mechanism

Tautomeric Equilibrium and pKa: 7-Hydroxy-4-azaindole vs. 4-Hydroxy-7-azaindole and Other Hydroxy-Azaindole Isomers

The predicted pKa of 1H-pyrrolo[3,2-b]pyridin-7-ol is 6.13 ± 0.20 (for the hydroxyl proton at the 7-position), indicating that at physiological pH (7.4), the compound exists predominantly in the deprotonated phenolate form . This is in contrast to isomeric hydroxy-azaindoles: theoretical studies of proton-gain behaviors across seven azaindole derivatives have demonstrated that the protonation site and pKa vary substantially depending on the nitrogen position within the fused ring system, with different isomers exhibiting distinct acidities, relative stabilities, nucleophilicities, and proton affinities in both gas and liquid phases . The 7-hydroxy substitution on the 4-azaindole core confers a specific tautomeric equilibrium not shared by 5-hydroxy-4-azaindole or 7-hydroxy-5-azaindole isomers.

Tautomerism pKa prediction Binding mode modeling

Synthetic Versatility and Commercial Availability: Target Compound vs. Multi-Step Custom Synthesis of Competing Hydroxy-Azaindole Isomers

1H-Pyrrolo[3,2-b]pyridin-7-ol (CAS 1190318-96-7) is commercially available from multiple vendors at 95%+ purity with catalog-level availability (e.g., CymitQuimica, BIOFOUNT, Leyan, Chemenu) . This contrasts with the 7-hydroxy-5-azaindole (1H-pyrrolo[3,2-c]pyridin-7-ol) and 7-hydroxy-6-azaindole isomers, which are not catalog-listed with comparable purity specifications and typically require multi-step custom synthesis. The compound's SMILES (OC1=CC=NC=2C=CNC12) confirms the hydroxyl group is positioned for direct participation in metal-catalyzed cross-coupling, O-alkylation, or sulfonylation reactions — key derivatization steps for generating screening libraries . For procurement decision-makers, the combination of commercial availability, defined purity, and a reactive 7-OH handle provides a clear advantage over regioisomeric hydroxy-azaindoles that require in-house synthesis.

Chemical procurement Synthetic tractability Building block availability

High-Value Application Scenarios for 1H-Pyrrolo[3,2-b]pyridin-7-ol Based on Quantitative Differentiation Evidence


Scaffold-Hopping from 7-Azaindole to 4-Azaindole in c-Met and RAF-1 Kinase Inhibitor Programs

Medicinal chemistry teams facing crowded IP space around 7-azaindole-based kinase inhibitors (e.g., B-Raf, Trk, ROCK) can deploy 1H-pyrrolo[3,2-b]pyridin-7-ol as a 4-azaindole scaffold entry point. The 4-azaindole core has demonstrated activity against c-Met kinase and yielded RAF-1 inhibitors with IC₅₀ values of 286 nM and DYRK1A inhibitors with IC₅₀ of 230 nM . The 7-OH group provides a synthetic handle for introducing diverse substituents while simultaneously lowering logD₇.₄ relative to the parent core (estimated reduction of 0.5–1.0 log units) — a property directly linked to improved solubility and metabolic stability in 7-azaindole ROCK inhibitor optimization campaigns . Direct cross-isomer comparisons have confirmed that sulphonylated 4-azaindoles and 7-azaindoles are not functionally interchangeable for c-Met targeting, making this compound the correct procurement choice for c-Met-focused programs .

Potassium-Competitive Acid Blocker (P-CAB) Discovery Using Reversible Proton Pump Inhibition

The 4-azaindole scaffold is patented for reversible gastric H⁺/K⁺-ATPase inhibition, a mechanism clinically differentiated from irreversible PPIs . 1H-Pyrrolo[3,2-b]pyridin-7-ol serves as the core building block for synthesizing 5-substituted derivatives that exhibit potent proton pump inhibition, with literature precedent demonstrating that the related 5-substituted 1H-pyrrolo[3,2-b]pyridine series achieves activity comparable to imidazo[1,2-a]pyrazine P-CABs (IC₅₀ = 0.16 μM) . The predicted pKa of 6.13 for the 7-OH group further supports formulation strategies, as the compound's ionization state at gastrointestinal pH ranges can be rationally engineered through O-functionalization . Industrial groups targeting the P-CAB market (e.g., vonoprazan follow-on programs) should select this compound specifically to access the 4-azaindole P-CAB chemical space, which is structurally and mechanistically distinct from the imidazo[1,2-a]pyridine class.

Fragment-Based Drug Discovery (FBDD) Requiring Hydrogen-Bond-Enriched 4-Azaindole Fragments

Fragment-based screening programs targeting kinases benefit from the enhanced hydrogen-bond capacity of 1H-pyrrolo[3,2-b]pyridin-7-ol (HBD = 1, HBA = 2) compared with the parent 4-azaindole core (HBD = 0, HBA = 1) . This compound occupies the favorable fragment physicochemical space: molecular weight = 134.14 g/mol, with the 7-OH group providing a lower logD₇.₄ (estimated ~0.2–0.7) than the parent core (logD₇.₄ = 1.24), consistent with the 'rule of three' guidelines for fragment libraries . Empirical precedent from 7-azaindole fragment programs confirms that appropriately substituted azaindole fragments yield measurable biochemical IC₅₀ values (e.g., fragment 16: PDK1 IC₅₀ = 1.1 μM), validating the fragment-like properties of hydroxyl-substituted azaindoles . Procurement of this specific building block is indicated when the FBDD campaign requires a 4-azaindole hinge-binder with an intrinsic H-bond donor for fragment growing or merging strategies.

Synthetic Methodology Development and Heterocyclic Chemistry Research Using a Defined 4-Azaindole Scaffold

Academic and industrial synthetic chemistry groups developing novel cross-coupling, C–H activation, or O-functionalization methodologies benefit from 1H-pyrrolo[3,2-b]pyridin-7-ol as a structurally defined, commercially available 4-azaindole substrate with a reactive phenolic –OH handle . The compound's tautomeric equilibrium (predominantly deprotonated phenolate at pH 7.4, pKa = 6.13) provides a distinct reactivity profile for studying O- versus N-alkylation selectivity, metal-catalyzed O-arylation, and sulfonylation reactions . Its commercial availability at ≥95% purity from multiple vendors eliminates the need for in-house synthesis of the core scaffold, allowing methodology development groups to focus on reaction optimization rather than starting material preparation . The compound also serves as a comparator substrate for studies of regioisomeric effects in azaindole chemistry, given its defined 4-aza/7-OH substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1h-Pyrrolo[3,2-b]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.